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Myristic acid, a 14-carbon saturated fatty acid, plays a critical and multifaceted role in

mammalian biology. Beyond its function as a metabolic fuel, its most significant contribution lies

in the post-translational modification of proteins, a process known as N-myristoylation. This

covalent attachment of a myristoyl group to the N-terminal glycine of a wide array of proteins is

indispensable for their proper function, localization, and interaction with other cellular

components. This in-depth technical guide provides a comprehensive overview of the biological

functions of myristic acid in mammals, with a focus on protein myristoylation, its role in

signaling pathways, and its implications for drug development.

The Biochemistry of Protein N-Myristoylation
Protein N-myristoylation is a crucial lipid modification that occurs co-translationally on nascent

polypeptide chains and, in some cases, post-translationally following proteolytic cleavage.[1]

This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which transfers

myristic acid from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of

target proteins.[2] In mammals, two such enzymes, NMT1 and NMT2, have been identified and

share approximately 77% peptide sequence identity.[2] While they have overlapping substrate

specificities, they are not functionally redundant and exhibit distinct physiological roles.[2]

The recognition sequence for NMTs is generally a consensus motif at the N-terminus of the

substrate protein, most commonly Met-Gly-X-X-X-Ser/Thr, where the initiator methionine is
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cleaved prior to myristoylation.[3] However, variations to this sequence exist, and other factors

contribute to substrate recognition.

Quantitative Data on N-Myristoylation
Understanding the kinetics and cellular concentrations of the components involved in N-

myristoylation is crucial for appreciating its regulation and impact.
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Parameter Organism/System Value Reference

N-Myristoyltransferase

1 (NMT1) Kinetics

Km for myristoyl-CoA Murine 14 ± 2 µM [4]

Km for Lck-FLAG

peptide
Murine 26 ± 5 µM [4]

N-Myristoyltransferase

2 (NMT2) Kinetics

Km for myristoyl-CoA Murine 9 ± 3 µM [4]

Km for Lck-FLAG

peptide
Murine 17 ± 2 µM [4]

Myristoyl-CoA Cellular

Concentration

Estimated

Concentration
Animal Cells ~5 nM

Yeast NMT1 Kinetic

Parameters

Chemical

Transformation Rate
S. cerevisiae 13.8 ± 0.6 s⁻¹ [1][5]

Steady-State Rate S. cerevisiae 0.10 ± 0.01 s⁻¹ [1][5]

Myristoyl-CoA Binding

(fast phase)
S. cerevisiae 3.2 x 10⁸ M⁻¹s⁻¹ [1][5]

Myristoyl-CoA Binding

(slow phase)
S. cerevisiae 23 ± 2 s⁻¹ [1][5]

Peptide Substrate

Binding
S. cerevisiae 2.1 ± 0.3 x 10⁶ M⁻¹s⁻¹ [5]

Peptide Substrate

Dissociation
S. cerevisiae 26 ± 15 s⁻¹ [5]
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Key Biological Functions Modulated by
Myristoylation
The attachment of the hydrophobic myristoyl group imparts a crucial ability on proteins to

interact with cellular membranes and other proteins, thereby regulating a wide range of

biological processes.

Membrane Targeting and Subcellular Localization
Myristoylation serves as a key signal for directing proteins to various cellular membranes,

including the plasma membrane, endoplasmic reticulum, and Golgi apparatus. The relatively

weak hydrophobicity of the myristoyl group often requires a "second signal," such as

palmitoylation or a polybasic region, for stable membrane association. This dual-signal

mechanism allows for dynamic regulation of protein localization.

Signal Transduction
A vast number of proteins involved in signal transduction cascades are myristoylated. This

modification is essential for their recruitment to the membrane, where they can interact with

receptors, effectors, and other signaling molecules.

Src, a non-receptor tyrosine kinase, is a prototypical myristoylated protein. Its myristoylation is

essential for membrane localization and subsequent activation, which plays a pivotal role in cell

proliferation, differentiation, and migration.[6]
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Src Kinase Activation Pathway

The α-subunits of heterotrimeric G proteins are often myristoylated, which facilitates their

interaction with G protein-coupled receptors (GPCRs) at the plasma membrane and the

subsequent signal transduction cascade upon receptor activation.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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